

An In-depth Technical Guide to 6-Fluoropyridine-2-sulfonamide

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Compound of Interest

Compound Name: 6-Fluoropyridine-2-sulfonamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

6-Fluoropyridine-2-sulfonamide, identified by its CAS number 124433-70-1, is a heterocyclic organic compound that has garnered significant interest within the field of medicinal chemistry. Its structure, which combines a fluorinated pyridine ring with a sulfonamide functional group, makes it a valuable scaffold and building block for the synthesis of a diverse array of potential therapeutic agents. The presence of the sulfonamide moiety is a well-established pharmacophore, known for its role in a wide range of drugs, including antibacterial agents, diuretics, and enzyme inhibitors.[1][2] The fluorine atom at the 6-position of the pyridine ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its interactions with biological targets and improving its pharmacokinetic profile.[3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of **6-Fluoropyridine-2-sulfonamide**, offering a technical resource for professionals engaged in drug discovery and development.

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of **6-Fluoropyridine-2-sulfonamide** is fundamental for its effective use in synthesis and drug design. The key properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	124433-70-1	[4]
Molecular Formula	C ₅ H ₅ FN ₂ O ₂ S	[4]
Molecular Weight	176.17 g/mol	[4]
Appearance	Tan solid	[5]
Melting Point	110-111 °C	[5]
Purity	Typically >95-97%	[4]
Storage	Store in a cool, dry place, away from incompatible substances.	[6]

Below is a diagram illustrating the chemical structure of **6-Fluoropyridine-2-sulfonamide**.

Caption: Chemical structure of **6-Fluoropyridine-2-sulfonamide**.

Synthesis and Purification

The synthesis of **6-Fluoropyridine-2-sulfonamide** can be achieved through various synthetic routes. A commonly cited method involves the deprotection of a tert-butyl protected sulfonamide precursor.[5] This approach offers a reliable means to obtain the desired product.

Experimental Protocol: Deprotection of N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide

This protocol is based on a reported synthesis and provides a clear, step-by-step methodology.
[5]

Materials:

- N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide (starting material)
- Trifluoroacetic acid (TFA)

- Diethyl ether
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Rotary evaporator
- Standard glassware for filtration and trituration

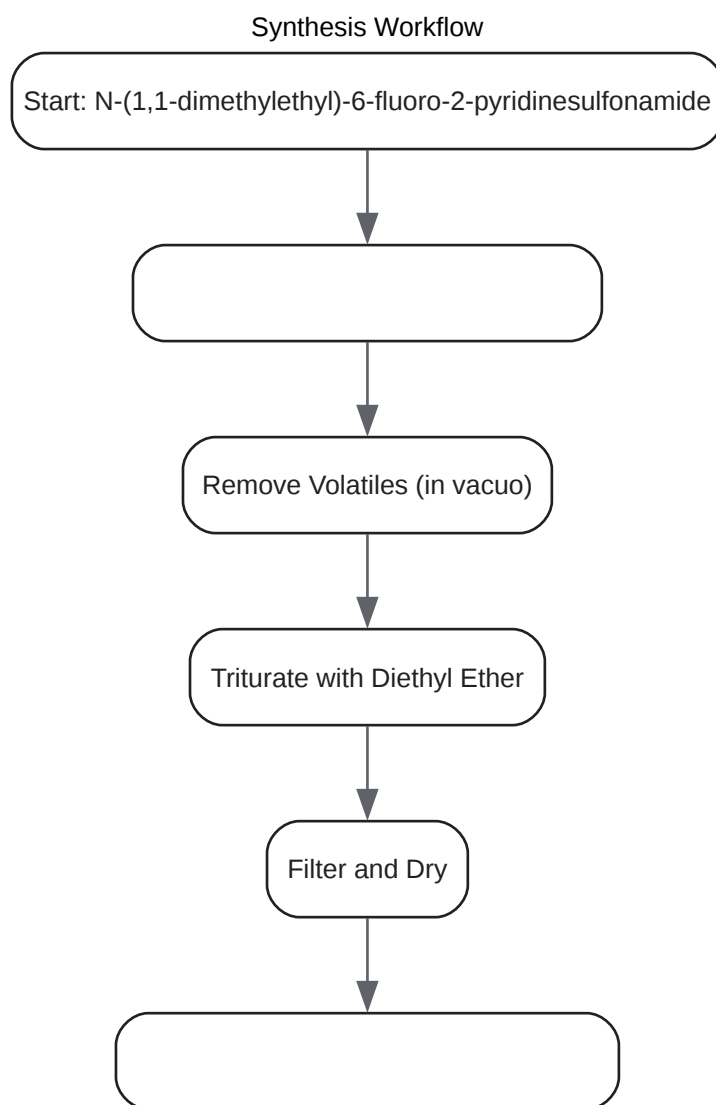
Procedure:

- To a 250 mL round-bottom flask, add 11.6 g (50 mmol) of N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide.
- Add 100 mL of trifluoroacetic acid to the flask.
- Equip the flask with a reflux condenser and heat the mixture to reflux.
- Maintain the reflux for 48 hours (two days).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the volatile components (primarily trifluoroacetic acid) in vacuo using a rotary evaporator.
- The resulting residue is then triturated with diethyl ether. This process involves repeatedly washing the solid with the solvent to remove impurities.
- Collect the solid product by filtration.
- Dry the solid to obtain **6-Fluoropyridine-2-sulfonamide**.

Expected Outcome:

This procedure is reported to yield approximately 7.23 g of a tan solid with a melting point of 110-111 °C.[5]

The following diagram illustrates the workflow for this synthesis.



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Caption: Workflow for the synthesis of **6-Fluoropyridine-2-sulfonamide**.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized **6-Fluoropyridine-2-sulfonamide**. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While specific spectral data for this compound is not readily available in the public domain, chemical suppliers often provide access to this information upon request.^{[7][8][9]}

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the fluorine and sulfonamide groups.
- ^{13}C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule, with the carbon atoms attached to fluorine and the sulfonamide group exhibiting characteristic chemical shifts.
- ^{19}F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single resonance is expected for the fluorine atom at the 6-position of the pyridine ring.[\[2\]](#)[\[10\]](#)[\[11\]](#)
- Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information, with common fragmentation pathways for sulfonamides involving the loss of SO_2 .[\[3\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Biological Activity and Applications in Drug Discovery

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, with a rich history of producing successful drugs.[\[1\]](#)[\[15\]](#) Sulfonamides are known to exhibit a wide range of biological activities, primarily through the inhibition of key enzymes.

Potential as Antibacterial Agents

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[\[15\]](#) By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of folic acid, thereby halting bacterial growth and replication. While the specific antibacterial spectrum of **6-Fluoropyridine-2-sulfonamide** has not been extensively reported, its structural similarity to known antibacterial sulfonamides suggests potential activity against various bacterial strains.[\[15\]](#)[\[16\]](#)

Carbonic Anhydrase Inhibition

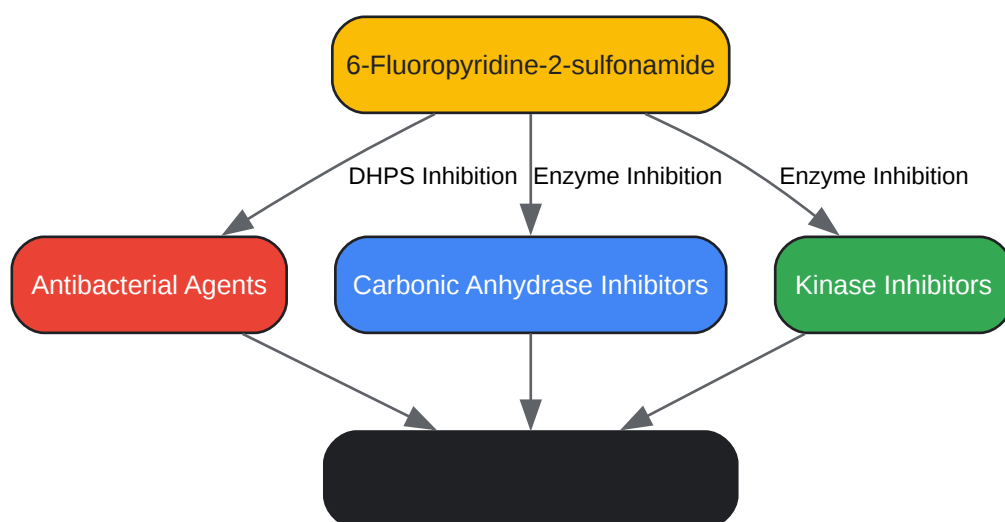
Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#) Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of these enzymes has therapeutic applications in the treatment of

glaucoma, edema, and certain neurological disorders. The primary sulfonamide group ($-\text{SO}_2\text{NH}_2$) is crucial for binding to the zinc ion in the active site of the enzyme. The 6-fluoropyridine moiety of the title compound could confer selectivity for different carbonic anhydrase isoforms.

Kinase Inhibition

More recently, sulfonamide-containing compounds have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[21][22][23] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The sulfonamide group can form key hydrogen bonds within the ATP-binding pocket of kinases, contributing to the inhibitory activity of the molecule. The unique electronic and steric properties of **6-Fluoropyridine-2-sulfonamide** make it an attractive starting point for the design of novel kinase inhibitors.[24]

The following diagram illustrates the potential therapeutic applications stemming from the core structure of **6-Fluoropyridine-2-sulfonamide**.



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Caption: Potential applications of **6-Fluoropyridine-2-sulfonamide** in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **6-Fluoropyridine-2-sulfonamide**. Based on available safety data sheets, the compound is harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6]
- Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[25]
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[6][25]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

In case of exposure, follow standard first-aid measures and seek medical attention.[6][26]

Conclusion

6-Fluoropyridine-2-sulfonamide is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a fluorinated pyridine ring and a sulfonamide functional group provides a foundation for the synthesis of novel compounds with potential therapeutic applications as antibacterial agents, and as inhibitors of carbonic anhydrases and kinases. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, serving as a technical resource to support further research and development in this exciting area of medicinal chemistry.

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